molecular formula C17H15NO3S2 B2945713 (E)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide CAS No. 2035008-41-2

(E)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide

Cat. No. B2945713
CAS RN: 2035008-41-2
M. Wt: 345.43
InChI Key: HLQRVIRZSVLIMZ-AATRIKPKSA-N
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Description

(E)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C17H15NO3S2 and its molecular weight is 345.43. The purity is usually 95%.
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Scientific Research Applications

Stereoselective Synthesis in Organic Chemistry

  • Research demonstrates that derivatives similar to (E)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide are used in the stereoselective synthesis of compounds. For instance, the Diels–Alder adduct of ethyl (E)-3-nitroacrylate and furan serves as a versatile template for synthesizing mono and dihydroxylated derivatives of 2-aminocyclohexanecarboxylic acid, which are valuable building blocks for β-peptides (Masesane & Steel, 2004).

Camps Cyclization in Organic Synthesis

  • N-(2-Acylaryl)benzamides and similar compounds undergo Camps cyclization to produce various quinolin-4(1H)-ones. This process highlights the versatility of furan and thiophene-based compounds in organic synthesis (Mochalov et al., 2016).

Cyclization Reactions in Chemical Synthesis

  • Alkyl E-3-(furyl)-3-(diethoxyphosphoryl)acrylates, structurally related to the chemical , demonstrate the ability to undergo cyclization to form various dihydrothiopyranofurans. This showcases the potential of furan and thiophene derivatives in complex cyclization reactions (Pevzner, 2021).

Inhibitory Properties Against SARS Coronavirus Helicase

  • A study identified a compound structurally similar to (E)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide, demonstrating inhibitory effects on SARS coronavirus helicase. This implies potential therapeutic applications in antiviral drug development (Lee et al., 2017).

Applications in Dye-Sensitized Solar Cells

  • Phenothiazine derivatives with furan and thiophene linkers, closely related to the compound , have been used in dye-sensitized solar cells, highlighting the potential of such compounds in renewable energy technology (Kim et al., 2011).

Solubility and Thermodynamics in Chemical Processes

  • The solubility, dissolution enthalpy, and entropy of N-hydroxymethyl acrylamide in various solvents, including furan, were studied. This research is relevant for understanding the physical properties of furan-containing compounds like (E)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide in different solvents (Li et al., 2016).

properties

IUPAC Name

(E)-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3S2/c19-16(6-5-14-3-2-9-23-14)18-12-17(20,13-7-10-22-11-13)15-4-1-8-21-15/h1-11,20H,12H2,(H,18,19)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLQRVIRZSVLIMZ-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C=CC2=CC=CS2)(C3=CSC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C(CNC(=O)/C=C/C2=CC=CS2)(C3=CSC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide

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